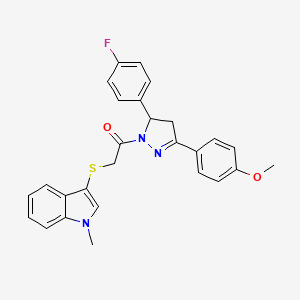
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone , also known as G2iA, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H24FN3O2S
- Molecular Weight : 473.56 g/mol
- CAS Number : 536702-12-2
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways mediated by p53 activation .
Table 1: Anticancer Activity of G2iA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.08 | Apoptosis via p53 pathway |
| A549 | 0.12 | Intrinsic apoptotic pathway |
| MCF-7 | 0.10 | Extrinsic apoptotic pathway |
Anti-inflammatory Activity
G2iA has also been evaluated for its anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 65 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Table 3: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
The biological activities of G2iA can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors.
- Cytokine Modulation : It reduces the levels of inflammatory cytokines, thereby mitigating inflammatory responses.
- Antimicrobial Action : The presence of the pyrazole moiety enhances membrane permeability in bacterial cells, leading to cell death.
Case Studies
A notable case study involved the administration of G2iA in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
特性
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-30-16-26(22-5-3-4-6-24(22)30)34-17-27(32)31-25(19-7-11-20(28)12-8-19)15-23(29-31)18-9-13-21(33-2)14-10-18/h3-14,16,25H,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGNPXCAJGIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














